REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10]N)([CH3:3])[CH3:2].Cl.[CH3:13][C:14]([CH3:16])=O>CCO>[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:5]=1[NH:10][C:14]([CH3:16])=[CH:13]2)([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)NN
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated at a reflux overnight
|
Duration
|
8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
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DISSOLUTION
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Details
|
dissolved in toluene (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in o-xylene (100 mL)
|
Type
|
ADDITION
|
Details
|
ZnCl2 (8.3 g) is added
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
washed with sat. NH4Cl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by ISCO (5%-15% EtOAc gradient
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=CC=C2C=C(NC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.16 mmol | |
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |